2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride
Overview
Description
2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a brominated aromatic amine with a trifluoromethyl group and a methyl group on the aniline nitrogen
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, N-methyl-5-(trifluoromethyl)aniline, can be brominated using bromine in the presence of a suitable solvent like acetic acid.
Hydrochloride Formation: The resulting 2-bromo-N-methyl-5-(trifluoromethyl)aniline can be converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a continuous flow process to ensure consistency and efficiency. The bromination step is carefully controlled to avoid over-bromination, and the hydrochloride formation is performed under controlled conditions to obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the bromine atom to hydrogen, forming different derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different alkylated or arylated derivatives.
Scientific Research Applications
2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.
2-Bromo-N-ethyl-5-(trifluoromethyl)aniline: Similar but with an ethyl group instead of a methyl group.
2-Bromo-N-methyl-4-(trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position.
Uniqueness: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of both the bromine and trifluoromethyl groups makes it particularly versatile in organic synthesis.
Properties
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4,13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZQFUHSMTCDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675179 | |
Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-33-9 | |
Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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